molecular formula C14H15N3O B1517500 N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide CAS No. 1095067-87-0

N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide

Cat. No.: B1517500
CAS No.: 1095067-87-0
M. Wt: 241.29 g/mol
InChI Key: FHMPCUKLGILFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A. N-Methyl vs. N-H Analogs

Removing the N-methyl group (e.g., N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide ) increases hydrogen-bond donor capacity but reduces metabolic stability due to unprotected amide nitrogen.

B. Pyridine Ring Substitution

  • Pyridine-2-carboxamide derivatives : The carboxamide at the 2nd position creates a bent geometry, reducing planarity and altering binding affinity.
  • Pyridine-3-carboxamide derivatives : Intermediate geometry between 2- and 4-substituted analogs, with moderate π-π stacking efficiency.

C. Phenyl Ring Functionalization

  • 4-Fluorophenyl analogs : Introducing fluorine enhances lipophilicity (LogP +0.5) and metabolic resistance.
  • 3-Aminomethylphenyl analogs : Meta-substitution disrupts symmetry, lowering melting points by ~20°C compared to para-substituted isomers.
Compound Structural Variation LogP Melting Point (°C)
This compound Reference compound 1.82 152–154
N-[3-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide Meta-substituted phenyl 1.79 132–135
N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide No N-methyl group 1.12 143–146
N-[4-(fluorophenyl)methyl]-N-methylpyridine-4-carboxamide Fluorine substitution 2.31 168–171

These comparisons highlight how strategic substitutions tune solubility, stability, and intermolecular interactions.

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-17(13-4-2-11(10-15)3-5-13)14(18)12-6-8-16-9-7-12/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMPCUKLGILFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)CN)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyridine-4-carboxamide Core

The preparation typically begins with the conversion of 2-picolinic acid to its acid chloride using reagents such as thionyl chloride. This intermediate is then reacted with methylamine to yield 4-chloro-N-methylpicolinamide.

  • Reaction conditions: Thionyl chloride treatment followed by methylamine addition.
  • Temperature: Generally ambient to reflux depending on solvent.
  • Yield: High yields reported (e.g., 91.2% for intermediate 4a).

Formation of 4-(4-Aminophenylamino)-N-methylpicolinamide

This intermediate is synthesized by heating the pyridine-4-carboxamide intermediate with 4-amino-N-methylbenzamide at elevated temperatures (~160 °C) in the absence of solvent.

  • Post-reaction treatment involves dissolution in ethanol and concentrated HCl, followed by neutralization with aqueous NaOH to precipitate the product.
  • This step yields the key intermediate for further functionalization.

Introduction of the Aminomethyl Group on the Phenyl Ring

The aminomethyl group is typically introduced via reduction of a corresponding nitrile or nitro precursor using catalytic hydrogenation.

  • Catalysts: Raney nickel is commonly employed.
  • Solvents: Tetrahydrofuran/methanol mixtures at room temperature.
  • Yields: Up to 97% reported for hydrogenation steps converting nitrile to aminomethyl derivatives.

Amide Coupling and Final Assembly

The final compound is assembled by coupling the aminomethylphenyl intermediate with the N-methylpicolinamide core.

  • Coupling agents: Various amide coupling agents or acyl chloride intermediates.
  • Reaction conditions: Mild temperatures (25–80 °C), often in ethyl acetate or tetrahydrofuran.
  • Reaction times: From 1 to 24 hours depending on conditions.
  • Isolation: Crystallization induced by seeding, filtration, washing with ethanol or tetrahydrofuran, and drying under reduced pressure.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Acid chloride formation 2-Picolinic acid + thionyl chloride Ambient to reflux 1–2 High Formation of acid chloride intermediate
Amide formation Acid chloride + methylamine Ambient 1–4 High Formation of 4-chloro-N-methylpicolinamide
Coupling with 4-amino-N-methylbenzamide Heating neat (no solvent) 160 1 ~91 Formation of 4-(4-aminophenylamino)-N-methylpicolinamide
Nitrile/nitro reduction Raney nickel, THF/MeOH Room temperature 1–4 Up to 97 Conversion to aminomethyl group
Final amide coupling Amide coupling agents or acyl chloride, EtOAc or THF 25–80 1–24 81–93 Crystallization and purification

Crystallization and Purification

  • Crystallization is often induced by seeding at elevated temperatures (e.g., 64–74 °C), followed by controlled cooling to 0–30 °C.
  • The product is filtered, washed with solvents such as ethanol or tetrahydrofuran, and dried under reduced pressure.
  • Purity is typically confirmed by NMR, mass spectrometry, and melting point analysis.

Analytical Data Supporting Preparation

Summary of Research Findings

  • The multi-step synthesis is efficient, with overall yields often exceeding 80%.
  • Key transformations include amide bond formation and catalytic hydrogenation.
  • Reaction conditions are mild and scalable, suitable for laboratory and industrial synthesis.
  • Crystallization and purification steps yield high-purity crystalline products suitable for biological testing.

This synthesis approach is supported by multiple patents and peer-reviewed publications, ensuring reliability and reproducibility in the preparation of N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide.

Mechanism of Action

The mechanism by which N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key physicochemical properties of N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide analogues:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Structural Features Reference
N-[4-(Aminomethyl)phenyl]-1H-indole-2-carboxamide (44) C₁₆H₁₅N₃O 265.31 291–292 76 Indole-2-carboxamide core
N-[4-(Aminomethyl)phenyl]-4-oxo-quinoline-3-carboxamide (45) C₁₇H₁₅N₃O₂ 293.32 287–289 99 Quinoline-3-carboxamide with ketone group
N-(4-(Aminomethyl)phenyl)-3-hydroxypyridine-2-carboxamide HCl (46) C₁₃H₁₄N₃O₂·HCl 307.73 251–252 44 Pyridine-2-carboxamide with 3-hydroxy group
4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide C₁₃H₁₃N₃O₂ 255.27 Not reported Not reported Pyridine-2-carboxamide with aminophenoxy
N-[4-(1-Adamantyl)phenyl]pyridine-4-carboxamide HCl C₂₂H₂₅N₂O·HCl 412.91 Not reported Not reported Bulky adamantyl substituent

Key Observations :

  • Melting Points: Compounds with rigid aromatic systems (e.g., indole or quinoline cores) exhibit higher melting points (>287°C), suggesting enhanced crystallinity and stability .
  • Yields: The quinoline derivative (45) achieves near-quantitative yield (99%), likely due to favorable reaction kinetics, whereas the hydroxylated pyridine analogue (46) shows lower yield (44%), possibly due to steric hindrance or purification challenges .
  • Solubility : Hydrochloride salts (e.g., compound 46) demonstrate improved aqueous solubility compared to free bases, critical for bioavailability .
Enzyme Inhibition and Cell Growth Modulation
  • Indole/Quinoline Derivatives (44, 45): These compounds inhibit kallikrein-related peptidase 6 (KLK6), promoting oligodendrocyte growth, which is relevant for treating neurodegenerative diseases. The indole derivative (44) shows a balance of potency and solubility .
  • Chloro-Trifluoromethylphenyl Analogues () : A structurally distinct pyridine-2-carboxamide with a chloro-trifluoromethylphenyl group exhibits antiproliferative activity against solid tumors and leukemias, attributed to its electron-withdrawing substituents enhancing target binding .
Pharmacokinetic Considerations
  • Hydroxy and Morpholine Groups (46, ) : The 3-hydroxy group in compound 46 improves hydrogen-bonding capacity, possibly enhancing receptor affinity, while morpholine-containing analogues (e.g., ) may optimize metabolic stability .

Biological Activity

N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide is a small organic compound that has garnered attention for its biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyridine ring and an aminomethylphenyl group, with a molecular formula of C13_{13}H16_{16}N2_{2}O. Its molecular weight is approximately 241.29 g/mol. The unique structure allows for interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes:

  • Protein Kinase B (Akt) : Similar compounds have demonstrated significant inhibitory effects on Akt, a critical regulator in various signaling pathways related to cell growth and survival. For instance, derivatives of pyridine compounds have shown selective inhibition of Akt with nanomolar potency, indicating potential applications in cancer therapy .
  • JAK2 Kinase : A series of derivatives related to this compound have been reported as selective JAK2 inhibitors, particularly effective against the V617F mutation associated with myeloproliferative neoplasms (MPNs). The most potent derivative exhibited an IC50_{50} value of 5 nM, effectively inhibiting the phosphorylation of JAK2 and its downstream signaling pathways .

Antitumor Activity

Research indicates that this compound may possess antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various human cancer cell lines, including HepG2 and HCT116, at low micromolar concentrations. This suggests that the compound may act through mechanisms such as apoptosis induction and angiogenesis inhibition .

Comparative Analysis with Related Compounds

The biological activity of this compound can be further understood by comparing it with structurally similar compounds. The following table summarizes key similarities and differences:

Compound NameStructure FeaturesUnique Aspects
N-[3-(aminomethyl)phenyl]-N-methylpyridine-3-carboxamideSimilar structure but different substitution on pyridinePotentially different biological activity
N-(4-hydroxyphenyl)-N-methylpyridine-4-carboxamideHydroxyl group instead of amino groupMay exhibit different solubility and reactivity
N-[2-(aminomethyl)phenyl]-N-methylpyridine-2-carboxamideSubstitution at the 2-position on pyridineAffects binding properties and enzyme interactions

This comparison highlights how variations in substituents can significantly influence biological activity and chemical behavior.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives of this compound effectively inhibited the growth of colon carcinoma cells in vivo, prolonging the survival of treated mice through mechanisms involving angiogenesis suppression and apoptosis induction .
  • Selectivity for JAK2 : Another study focused on the development of selective JAK2 inhibitors based on the aminomethylphenyl scaffold. The research led to the identification of compounds with high selectivity and potency against JAK2, showcasing the therapeutic potential for treating MPNs .

Scientific Research Applications

Medicinal Chemistry

N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide has been investigated for its potential therapeutic properties:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cancer cell signaling pathways, leading to reduced proliferation and increased apoptosis in various cancer cell lines, such as HepG2 (liver cancer) and HCT116 (colon cancer) .
  • Antiviral Activity : Related studies indicate that derivatives of this compound exhibit antiviral properties, particularly against viruses like Ebola .

Biochemical Probes

This compound is utilized as a biochemical probe to study enzyme functions and interactions within biological systems. Its ability to selectively inhibit certain enzymes makes it a valuable tool in understanding metabolic pathways and disease mechanisms.

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials, including polymers with specific functional properties. Its unique structure allows for modifications that enhance material characteristics.

Antitumor Activity

In vitro studies demonstrate that this compound significantly inhibits the proliferation of cancer cell lines at low micromolar concentrations. In vivo studies in animal models show prolonged survival rates in subjects with colon carcinoma due to the compound's ability to suppress angiogenesis and induce apoptosis .

Q & A

Q. What are the primary synthetic routes for N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide, and how can reaction conditions be optimized?

The compound is synthesized via amide coupling between pyridine-4-carboxylic acid derivatives and functionalized anilines. Key steps include:

  • Nucleophilic substitution to introduce the aminomethyl group on the phenyl ring.
  • Coupling reactions (e.g., using EDC/HOBt or DCC) to form the amide bond. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst loading. For example, yields exceeding 75% are achievable under reflux in DMF with catalytic DMAP .

Q. What analytical techniques are critical for validating the purity and structure of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., pyridine ring substitution) and amide bond formation.
  • HPLC : Retention times (e.g., 1.82 minutes in reverse-phase HPLC) assess purity (>95% typically required for biological assays) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (theoretical: 241.29 g/mol) and isotopic patterns .

Q. How does the compound's solubility vary across solvents, and what formulations are suitable for in vitro studies?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and alcohols (ethanol, methanol). For cell-based assays, stock solutions in DMSO (10 mM) diluted in PBS (final DMSO <0.1%) are recommended to avoid cytotoxicity .

Advanced Research Questions

Q. What enzymatic targets does this compound inhibit, and how can binding mechanisms be elucidated?

Preliminary studies indicate kallikrein-related peptidase 6 (KLK6) inhibition, which promotes oligodendrocyte growth. Mechanistic insights require:

  • Competitive binding assays using fluorogenic substrates.
  • Molecular docking to map interactions (e.g., hydrogen bonding with pyridine nitrogen and hydrophobic interactions with the phenyl group) .
  • SAR studies : Analogues with substituent variations (e.g., hydroxyl vs. aminomethyl groups) show altered inhibitory potency, highlighting the aminomethyl group's role in target engagement .

Q. How can structural modifications enhance the compound's metabolic stability without compromising activity?

  • Methylation of the aminomethyl group : Reduces oxidative deamination in liver microsomes.
  • Pyridine ring fluorination : Enhances metabolic stability (e.g., replacing hydrogen with fluorine at the 3-position increases t1/2_{1/2} by 2-fold in vitro) .
  • Prodrug strategies : Esterification of the carboxamide improves oral bioavailability in preclinical models .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Discrepancies in IC50_{50} values (e.g., 10 nM vs. 50 nM for KLK6 inhibition) may arise from:

  • Assay conditions : Variations in buffer pH, ionic strength, or substrate concentration.
  • Compound purity : Impurities >5% can skew results; revalidate via HPLC and NMR.
  • Cell line heterogeneity : Use isogenic cell lines and standardized protocols (e.g., ATCC guidelines) .

Methodological Recommendations

  • For enzyme inhibition assays , use recombinant KLK6 and a fluorogenic substrate (e.g., Z-Phe-Arg-AMC) in Tris-HCl buffer (pH 7.4) with 0.01% Triton X-100 .
  • For SAR studies , prioritize analogues with modifications at the pyridine 4-position and phenyl aminomethyl group to balance potency and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide
Reactant of Route 2
N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.